(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a benzodioxin ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: A similar compound without the chiral center.
Uniqueness
(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a benzodioxin ring. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1 |
InChI Key |
PNXFUGHWZSOHMC-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CN)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)O |
Origin of Product |
United States |
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